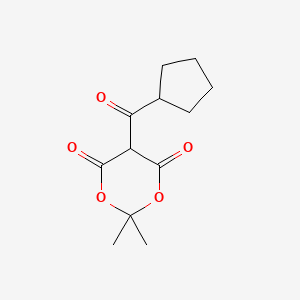

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 134302-12-8

Cat. No.: VC3382018

Molecular Formula: C12H16O5

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134302-12-8 |

|---|---|

| Molecular Formula | C12H16O5 |

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | 5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Standard InChI | InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | MIDXSBJOWHMRQD-UHFFFAOYSA-N |

| SMILES | CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C |

| Canonical SMILES | CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C |

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione consists of a 1,3-dioxane-4,6-dione ring system with two methyl groups at the 2-position and a cyclopentanecarbonyl group at the 5-position. The core structure is derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which was first synthesized in 1908 by Andrew Norman Meldrum through a condensation reaction involving malonic acid and acetone in acetic anhydride with sulfuric acid catalysis .

Chemical Identification Parameters

Based on structural similarities with related compounds, the following chemical identification parameters can be determined:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| Structural Classification | 5-substituted Meldrum's acid derivative |

| Core Structure | 2,2-dimethyl-1,3-dioxane-4,6-dione |

| Functional Groups | Cyclopentanecarbonyl, dioxane, dione |

Structural Features

The compound contains several key structural features that influence its chemical behavior:

-

A cyclic 1,3-dioxane-4,6-dione system that contributes to the compound's acidic nature

-

Two geminal dimethyl groups at the 2-position that provide steric hindrance and affect reactivity

-

A cyclopentanecarbonyl group at the 5-position that introduces additional structural complexity

-

Multiple carbonyl functionalities that serve as potential reaction sites

Physical and Chemical Properties

Physical Properties

While specific physical property data for 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is limited in the available literature, properties can be inferred from structurally similar Meldrum's acid derivatives:

Chemical Reactivity

The chemical reactivity of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily determined by its core Meldrum's acid structure, with additional reactivity patterns introduced by the cyclopentanecarbonyl substituent:

-

Acidic Character: Like other Meldrum's acid derivatives, this compound exhibits relatively high acidity due to stabilization of the conjugate base. The parent compound, Meldrum's acid, has a pKa of approximately 4.97, making it significantly more acidic than most carbon acids .

-

Carbonyl Reactivity: The compound contains multiple carbonyl groups that can participate in nucleophilic addition reactions, particularly under basic conditions.

-

Thermal Decomposition: Upon heating, 5-substituted Meldrum's acid derivatives typically undergo decarboxylation to form ketenes, which are highly reactive intermediates that can participate in subsequent reactions.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione likely follows methodologies similar to other 5-substituted Meldrum's acid derivatives. Based on established procedures, the following synthetic routes are probable:

Direct Acylation of Meldrum's Acid

The most straightforward approach would involve the direct acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with cyclopentanecarbonyl chloride in the presence of a base:

-

Deprotonation of Meldrum's acid with a suitable base (e.g., pyridine, triethylamine)

-

Addition of cyclopentanecarbonyl chloride

-

Workup and purification to obtain the target compound

Condensation Method

An alternative approach could involve the condensation reaction similar to that described for other Meldrum's acid derivatives:

-

Preparation of a cyclopentanecarboxylic acid-malonic acid adduct

-

Reaction with acetone in the presence of acetic anhydride and catalytic sulfuric acid

-

Cooling, filtration, and purification of the product

This method would be analogous to the procedure described for preparing 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, which involves a similar condensation approach .

Reaction Conditions

Based on related syntheses, the following reaction conditions would likely be employed:

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Functional Group | Expected Absorption (cm⁻¹) |

|---|---|

| C=O stretching (Meldrum's acid carbonyls) | 1750-1780 |

| C=O stretching (cyclopentanecarbonyl) | 1680-1710 |

| C-O stretching | 1200-1250 |

| C-H stretching (methyl and cyclopentyl) | 2850-2950 |

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted chemical shifts, ppm):

-

Geminal dimethyl protons: δ 1.7-1.8 (s, 6H)

-

Cyclopentyl ring protons: δ 1.5-2.2 (m, 8H)

-

Cyclopentyl methine proton: δ 3.0-3.3 (m, 1H)

-

Meldrum's acid methine proton: δ 3.7-4.0 (s, 1H)

¹³C NMR (predicted chemical shifts, ppm):

-

Geminal dimethyl carbons: δ 26-28

-

Cyclopentyl ring carbons: δ 25-35

-

Quaternary carbon (C-2): δ 105-107

-

Meldrum's acid carbonyl carbons: δ 162-166

-

Cyclopentanecarbonyl carbon: δ 195-200

Mass Spectrometry

Expected fragmentation patterns would include:

-

Molecular ion peak at m/z 252

-

Loss of acetone (M-58)

-

Loss of CO₂ (M-44)

-

Fragmentation of the cyclopentyl ring

Applications and Significance in Organic Synthesis

General Applications of Meldrum's Acid Derivatives

Compounds containing the 2,2-dimethyl-1,3-dioxane-4,6-dione core structure have numerous applications in organic synthesis:

-

Precursors for β-keto acids and esters through thermal decomposition

-

Building blocks for heterocyclic compounds

-

Intermediates in the synthesis of natural products

-

Components in multicomponent reactions

Specifically, 5-substituted Meldrum's acid derivatives have been employed in the synthesis of:

-

Macrocyclic β-keto lactones

-

4-pyridyl-substituted heterocycles

-

2-substituted indoles

Specific Applications of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

The cyclopentanecarbonyl substituent introduces unique structural features that could make this compound particularly useful in:

-

Generation of structurally complex ketenes upon thermal activation

-

Synthesis of cyclopentane-containing heterocycles and natural products

-

Preparation of cyclopentyl ketone derivatives via controlled decomposition

-

Construction of spirocyclic compounds through cycloaddition reactions

Reaction Mechanisms

A key reaction mechanism for 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves thermal decomposition to generate a ketene intermediate:

-

Heating causes cleavage of the dioxane ring

-

Loss of acetone and carbon dioxide

-

Formation of a highly reactive ketene intermediate

-

Subsequent reactions with nucleophiles or participation in cycloadditions

This reactivity is analogous to that observed with 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which functions as a proton acceptor and participates in bond formation through protonation processes .

Comparative Analysis with Related Compounds

Structural Comparisons

The table below compares 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione with structurally related compounds:

Reactivity Comparisons

The nature of the 5-position substituent significantly influences the reactivity patterns of these derivatives:

-

Electronic Effects: The cyclopentanecarbonyl group would be expected to exert electron-withdrawing effects through its carbonyl functionality, potentially enhancing the acidity of the compound compared to simpler derivatives.

-

Steric Considerations: The bulky cyclopentyl ring likely introduces steric constraints that could affect reaction rates and selectivity, particularly in comparison to smaller substituents like acetyl or larger planar groups like phenyl.

-

Thermal Stability: The decomposition temperature and product distribution upon thermolysis would be influenced by the cyclopentanecarbonyl group, potentially offering unique synthetic opportunities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume